![molecular formula C10H12ClNO4 B1621279 methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 77978-86-0](/img/structure/B1621279.png)
methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate, or MCC, is a synthetic compound used in a variety of scientific research applications. It is a derivative of the naturally occurring pyrrole family of compounds, and is commonly used in the fields of organic chemistry, biochemistry, and pharmacology. MCC has been found to possess a variety of biochemical and physiological effects, and has been used to study the effects of various drugs in laboratory experiments.
Scientific Research Applications
Crystal Structure Determination
The ab initio crystal structure determination of chain-functionalized pyrroles, including compounds closely related to methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate, highlights its importance in understanding the molecular and crystalline architecture. These compounds have been identified as potential antitumoral agents. The determination of their crystal structures using synchrotron X-ray powder diffraction data provides crucial insights into their physical properties and potential applications in drug design and development (Silva et al., 2012).
Organic Synthesis and Reactivity
Research has demonstrated the versatility of similar pyrrole derivatives in organic synthesis. For example, the ring expansion of a chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one to form pyrrole derivatives showcases the reactivity of these compounds and their utility in constructing complex heterocyclic structures (Bullock et al., 1972). Another study involving the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones underlines the potential of these compounds in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Antimicrobial Activity
The synthesis and evaluation of novel pyrrole derivatives as antimicrobial agents illustrate the biomedical relevance of methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate. This research provides a framework for the development of new antimicrobial therapies, highlighting the compound's potential in addressing drug resistance issues (Hublikar et al., 2019).
Photochemical Reactions
Studies on photo-methylation and -methoxylation reactions involving methyl 2-pyridinecarboxylate reveal insights into the photochemical behavior of pyrrole derivatives. These reactions are critical for understanding the compound's role in synthetic organic chemistry and its potential applications in developing photoresponsive materials (Sugiyama et al., 1981).
properties
IUPAC Name |
methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c1-5-8(10(14)16-3)6(9(11)12-5)4-7(13)15-2/h12H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRGVAYMZCMMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)Cl)CC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379326 | |
Record name | methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate | |
CAS RN |
77978-86-0 | |
Record name | methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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